molecular formula C8H11IN2O B3077369 2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole CAS No. 1047626-77-6

2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Cat. No.: B3077369
CAS No.: 1047626-77-6
M. Wt: 278.09 g/mol
InChI Key: UWFGOSIGMHYERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole is an organic compound that features both an imidazole ring and a tetrahydropyran moiety. The presence of an iodine atom on the imidazole ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole typically involves the iodination of 1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The iodine atom on the imidazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, to form imidazole N-oxides.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of the corresponding hydrogenated imidazole derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in solvents like dichloromethane.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

    Reduction: Hydrogenated imidazole derivatives.

Scientific Research Applications

2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, making it a potent bioactive compound.

Comparison with Similar Compounds

  • 2-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
  • 2-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
  • 2-Fluoro-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Comparison:

    Uniqueness: The iodine atom in 2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole provides unique reactivity compared to its bromo, chloro, and fluoro counterparts. Iodine is a better leaving group, making the compound more reactive in substitution reactions.

    Reactivity: The larger atomic size of iodine compared to bromine, chlorine, and fluorine can influence the steric and electronic properties of the compound, affecting its overall reactivity and interaction with molecular targets.

Properties

IUPAC Name

2-iodo-1-(oxan-2-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFGOSIGMHYERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CN=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670575
Record name 2-Iodo-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047626-77-6
Record name 2-Iodo-1-(oxan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
Reactant of Route 3
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
Reactant of Route 4
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
Reactant of Route 5
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
Reactant of Route 6
2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.